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Compound of Interest

Compound Name:
Ethylenediaminetetraacetic acid
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Cat. No.: B151916 Get Quote

This technical support center is designed to assist researchers, scientists, and drug

development professionals in diagnosing and resolving issues related to PCR inhibition caused

by ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA).

Troubleshooting Guide
Problem: Complete PCR failure or significantly low yield, with suspected EDTA contamination.

This guide provides a systematic approach to identifying the source of EDTA and mitigating its

inhibitory effects on your PCR experiments.

Step 1: Identify the Potential Source of EDTA

The initial and most critical step is to determine the origin of the EDTA contamination. Common

sources within a laboratory setting include:

DNA/RNA Elution Buffers: Many commercially available nucleic acid purification kits utilize

elution buffers containing EDTA (e.g., TE buffer) to safeguard samples from nuclease

degradation.[1]

Sample Storage Solutions: For long-term stability, DNA and RNA samples are frequently

stored in TE (Tris-EDTA) buffer.[1][2]
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Anticoagulants: In clinical or diagnostic settings, EDTA is a prevalent anticoagulant used for

blood sample collection.[1]

Step 2: Implement a Mitigation Strategy

Once you have identified the likely source of EDTA, select one of the following strategies to

counteract its inhibitory effects.

Option A: Dilute the DNA Template This is the most straightforward approach. By diluting the

template, you also reduce the concentration of the inhibitor.[1][3][4]

When to use: This method is effective if you have a high concentration of template DNA.[1]

Procedure: Create a serial dilution of your DNA template (e.g., 1:10, 1:100) using

nuclease-free water. Use these diluted samples as the template for your PCR.[1]

Option B: Increase Magnesium Chloride (MgCl₂) Concentration EDTA inhibits PCR primarily

by chelating Mg²⁺ ions, which are essential cofactors for Taq DNA polymerase.[1][5]

Supplementing the reaction with additional MgCl₂ can overcome this inhibition.[1][6]

When to use: This is a suitable option when template dilution is not feasible due to a low

starting concentration of DNA.[1]

Procedure: Titrate the MgCl₂ concentration in your PCR master mix. For a detailed

method, refer to the "Experimental Protocols" section.

Option C: Remove EDTA from the DNA Sample This is the most definitive method to

eliminate EDTA interference.

When to use: This approach is recommended when the methods above are unsuccessful

or for highly sensitive downstream applications.[1]

Procedures:

Ethanol Precipitation: This standard laboratory procedure effectively precipitates DNA,

leaving EDTA and other salts in the supernatant.[1] A detailed protocol is available in the

"Experimental Protocols" section.
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Commercial PCR Purification Kits: These kits are specifically designed to purify DNA

from various contaminants, including EDTA.[1] Always follow the manufacturer's

instructions for the specific kit you are using.

Frequently Asked Questions (FAQs)
Q1: How does EDTA inhibit the PCR reaction?

EDTA, or ethylenediaminetetraacetic acid, is a chelating agent that strongly binds to divalent

cations, particularly magnesium ions (Mg²⁺).[5] Taq DNA polymerase, the enzyme central to

PCR, requires Mg²⁺ as an essential cofactor for its activity.[1] When EDTA is present in the

PCR mixture, it sequesters the available Mg²⁺, rendering them unavailable to the Taq

polymerase. This inhibition of the polymerase results in a significant decrease in PCR efficiency

or even complete reaction failure.[1][5] Some studies also suggest a secondary inhibition

mechanism where EDTA can directly bind to the Taq DNA polymerase, further impeding its

function.[5]

Q2: What is the standard concentration of EDTA in TE buffer?

A standard 1x TE buffer typically consists of 10 mM Tris and 1 mM EDTA. For applications

sensitive to EDTA, such as PCR, a "low TE" or "TE Low EDTA" buffer is often recommended,

which contains a reduced EDTA concentration, typically 0.1 mM.

Q3: At what concentration does EDTA become inhibitory to PCR?

The inhibitory concentration of EDTA can fluctuate depending on the specific PCR conditions

and the polymerase used. However, general observations indicate that:

A concentration of 0.5 mM EDTA can lead to a significant reduction in the yield of the PCR

product.[7][8]

A concentration of 1 mM EDTA can completely abolish the PCR reaction.[7]

Q4: Can I simply add more MgCl₂ to my PCR master mix to counteract the EDTA?

Yes, adding excess MgCl₂ is a common and effective strategy to overcome EDTA inhibition.[1]

The supplemental Mg²⁺ will saturate the chelating capacity of EDTA, ensuring sufficient free
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Mg²⁺ is available for the Taq polymerase. However, it is crucial to optimize the MgCl₂

concentration, as excessively high levels can also negatively impact the PCR by decreasing

enzyme fidelity and promoting the amplification of non-specific products.[1]

Q5: Are there any alternatives to EDTA for storing my DNA?

Yes, if you intend to use your DNA for PCR or other enzymatic reactions, it is advisable to store

it in an EDTA-free solution. Suitable alternatives include:

Nuclease-free water

Tris-HCl buffer (e.g., 10 mM, pH 8.0)

Quantitative Data Summary
The following table summarizes the key concentrations related to EDTA in PCR applications.

Buffer/Component Typical EDTA Concentration Effect on PCR

Standard 1x TE Buffer 1 mM
Can completely inhibit the

reaction.[7]

Low TE Buffer 0.1 mM
Generally compatible with

PCR.

Inhibitory Threshold ≥ 0.5 mM
Significantly reduces PCR

product yield.[7][8]

Experimental Protocols
Protocol 1: Optimizing MgCl₂ Concentration to
Overcome EDTA Inhibition
This protocol provides a framework for titrating MgCl₂ to determine the optimal concentration

for your PCR in the presence of suspected EDTA contamination.

Set up a series of PCR reactions. Each reaction should have a different final concentration of

MgCl₂. A recommended starting range is from 1.5 mM to 4.0 mM, with 0.5 mM increments.[1]
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Prepare a master mix. This should contain all the necessary PCR components except for

MgCl₂.

Aliquot the master mix into individual PCR tubes.

Add the appropriate volume of a stock MgCl₂ solution (e.g., 25 mM) to each tube to achieve

the desired final concentration.

Add your DNA template that is suspected to be contaminated with EDTA.

Run the PCR using your standard cycling conditions.

Analyze the results by agarose gel electrophoresis to identify the MgCl₂ concentration that

yields the best amplification of your target.

Protocol 2: Ethanol Precipitation of DNA to Remove
EDTA
This protocol outlines the steps for precipitating DNA from a solution containing EDTA.

Measure the volume of your DNA sample in a microcentrifuge tube.

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA sample and mix thoroughly.

[1]

Add 2.5 volumes of cold 100% ethanol. Mix by inverting the tube several times.[1]

Incubate at -20°C for at least 30 minutes. For lower DNA concentrations, an overnight

incubation can improve the recovery rate.[1]

Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[1]

Carefully decant the supernatant without disturbing the DNA pellet.

Wash the pellet by adding 200 µL of cold 70% ethanol.[9]

Centrifuge at >12,000 x g for 5 minutes at 4°C.[1]
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Carefully decant the 70% ethanol.

Air-dry the pellet for 10-15 minutes at room temperature to remove any residual ethanol. Be

careful not to over-dry the pellet.[1]

Resuspend the DNA pellet in an appropriate volume of nuclease-free water or an EDTA-free

buffer (e.g., 10 mM Tris-HCl, pH 8.0).[1]

Protocol 3: DNA Purification using a Commercial Spin
Column Kit
This protocol provides a general workflow for using a commercial PCR purification kit to

remove EDTA. Always refer to the specific manufacturer's protocol for detailed instructions.

Add Binding Buffer to your DNA sample.[1]

Transfer the mixture to a spin column placed in a collection tube.

Centrifuge to bind the DNA to the silica membrane and discard the flow-through.[1]

Add Wash Buffer to the column.

Centrifuge and discard the flow-through. Repeat the wash step as per the kit's protocol.[1]

Perform a dry spin (centrifuge the empty column) to remove any residual ethanol from the

wash buffer.[1]

Place the spin column in a clean microcentrifuge tube.

Add Elution Buffer (or nuclease-free water) directly to the center of the membrane.

Incubate for a few minutes at room temperature.

Centrifuge to elute the purified DNA.[1]
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Caption: Mechanism of PCR inhibition by EDTA.
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Caption: Troubleshooting workflow for EDTA-induced PCR inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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